2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo-
Description
Significance of Bicyclic Endoperoxide Scaffolds in Chemical Research
Bicyclic endoperoxide scaffolds are structural motifs of considerable interest in chemical research due to their presence in a variety of natural products with potent biological activities. The defining feature of this scaffold is a peroxide bridge (-O-O-) incorporated into a bicyclic ring system. This arrangement imparts significant ring strain and a predisposition for the peroxide bond to undergo homolytic or heterolytic cleavage, making these compounds key intermediates in a range of chemical and biological transformations.
The most prominent examples of biologically active molecules containing a bicyclic endoperoxide core are the prostaglandin (B15479496) endoperoxides, such as PGG₂ and PGH₂. These molecules are crucial intermediates in the biosynthesis of prostaglandins, thromboxanes, and prostacyclins, which are lipid compounds that regulate a wide array of physiological processes, including inflammation, blood clotting, and smooth muscle contraction. The strained 2,3-dioxabicyclo[2.2.1]heptane nucleus within these natural products is the focal point of their chemical reactivity, allowing for diverse enzymatic and non-enzymatic rearrangements to the various prostanoids. The study of simpler model compounds that mimic this core structure is therefore essential to unravel the intricate reaction mechanisms of these vital biomolecules.
Historical Development and Model Compound Status of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-
The synthesis and characterization of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- played a pivotal role in the efforts to understand the chemistry of prostaglandin endoperoxides. In the early 1980s, researchers sought to synthesize stable analogues of the transient prostaglandin endoperoxides to study their chemical properties in detail. The introduction of a bromine atom at the 7-position of the 2,3-dioxabicyclo[2.2.1]heptane skeleton provided a valuable probe for investigating the influence of substituents on the reactivity of the peroxide bridge.
A key synthetic route to this compound involves a silver salt-induced dioxabicyclization. This method provided a straightforward conversion of cycloalkenes into peroxides bearing a bromine atom on the one-carbon bridge. The configuration of the bromine atom relative to the peroxide bridge was a crucial aspect of these early studies. Through detailed analysis of its ¹H NMR spectrum, the bromine atom in 7-bromo-2,3-dioxabicyclo[2.2.1]heptane was determined to be in the cis position relative to the peroxide bridge. This stereochemical assignment was vital for understanding the mechanistic pathways of its reactions and for accurately modeling the behavior of its naturally occurring counterparts. The development of this model compound allowed for a more profound understanding of the fundamental chemistry of the [2.2.1] system, which is a necessary feature for the characteristic reactions of prostaglandin endoperoxides.
Physicochemical Properties of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-
| Property | Value |
|---|---|
| Molecular Formula | C₅H₇BrO₂ |
| Molecular Weight | 179.012 g/mol |
| CAS Registry Number | 72536-23-3 |
| Ionization Energy | 9.0 eV |
Data sourced from the NIST Chemistry WebBook. nist.gov
Scope of Current Research Directions in Bromo-Substituted Dioxabicycloheptanes
While the initial focus on 7-bromo-2,3-dioxabicyclo[2.2.1]heptane was primarily as a model for prostaglandin endoperoxides, the broader field of cyclic peroxides has since expanded significantly. Current research into bromo-substituted dioxabicycloheptanes and related cyclic peroxides is driven by the discovery of their potential applications in medicinal chemistry, particularly as antimalarial and anticancer agents.
Furthermore, contemporary research involves detailed mechanistic studies of the reactions of these compounds, often aided by computational chemistry. Understanding the factors that govern the cleavage of the peroxide bond and the subsequent rearrangement pathways is crucial for the rational design of new therapeutic agents. The investigation of bromo-substituted dioxabicycloheptanes continues to be a fertile area of research, with the potential to yield new insights into fundamental chemical reactivity and to contribute to the development of novel pharmaceuticals.
Structure
3D Structure
Properties
CAS No. |
72536-23-3 |
|---|---|
Molecular Formula |
C5H7BrO2 |
Molecular Weight |
179.01 g/mol |
IUPAC Name |
7-bromo-2,3-dioxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H7BrO2/c6-5-3-1-2-4(5)8-7-3/h3-5H,1-2H2 |
InChI Key |
VYNXRNWUCCGVGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1OO2)Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
General Approaches to the 2,3-Dioxabicyclo(2.2.1)heptane Core
The formation of the 2,3-dioxabicyclo[2.2.1]heptane core is a challenging synthetic task due to the inherent strain and the reactive peroxide bridge. Several key strategies have been developed to construct this bicyclic system.
Photooxygenation and Singlet Oxygen Chemistry in Endoperoxide Formation
A primary and widely utilized method for the synthesis of unsaturated bicyclic endoperoxides is the [4+2] cycloaddition reaction of singlet oxygen with a cyclic diene. wikipedia.orgadelaide.edu.au This reaction, a type of photooxygenation, typically involves a photosensitizer that, upon irradiation, transfers energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen. wikipedia.org
For the synthesis of the 2,3-dioxabicyclo[2.2.1]heptane skeleton, cyclopentadiene (B3395910) is a common starting material. The reaction with singlet oxygen yields an unstable endoperoxide, which can be subsequently reduced to afford the saturated bicyclic peroxide core. wikipedia.orgacs.org The parent 2,3-dioxabicyclo[2.2.1]heptane was successfully synthesized from cyclopentadiene by photooxygenation followed by diimide reduction. acs.org
The general mechanism for a Type II photooxygenation reaction is as follows:
A photosensitizer (Sens) absorbs light and is promoted to an excited singlet state (¹Sens*).
The excited singlet sensitizer (B1316253) undergoes intersystem crossing to a more stable triplet state (³Sens*).
The triplet sensitizer transfers its energy to ground-state triplet oxygen (³O₂), generating excited singlet oxygen (¹O₂) and regenerating the ground-state sensitizer. wikipedia.org
The singlet oxygen then reacts with a diene in a concerted [4+2] cycloaddition to form the endoperoxide.
| Reactant | Conditions | Product | Reference |
| Cyclopentadiene | Singlet Oxygen (¹O₂), Photosensitizer, Light | 2,3-Dioxabicyclo[2.2.1]hept-5-ene | wikipedia.orgacs.org |
| Ergosterol | Photo-oxidation with singlet oxygen | Ergosterol endoperoxide | acs.org |
| Furans | Sensitized photo-oxidation | Bicyclic endoperoxides (ozonides) | rug.nl |
Cyclization-Endoperoxidation Cascade Reactions
More recent advancements have led to the development of cyclization-endoperoxidation cascade reactions, which can generate complex endoperoxide structures in a single step. beilstein-journals.orgnih.govnih.gov These reactions often proceed through radical cation intermediates. beilstein-journals.orgnih.govnih.gov
In one approach, triarylpyrylium salts are used as single-electron photooxidants to catalyze the cascade reaction of dienes. beilstein-journals.orgnih.govnih.gov The proposed mechanism involves the following key steps: nih.gov
Excitation of the triarylpyrylium catalyst.
One-electron oxidation of the diene substrate to form a localized cation radical.
Cyclization of the diene cation radical to a more stable distonic cation radical intermediate.
Interception of this intermediate by molecular oxygen.
Single electron reduction to yield the bicyclic endoperoxide.
This methodology has been shown to be effective for a variety of dienes, producing unique endoperoxide structures in good yields. beilstein-journals.orgnih.govnih.gov Ruthenium-based photocatalysts have also been employed for similar transformations, demonstrating high efficiency in the aerobic [2+2+2] cycloaddition of olefins to form endoperoxides. nih.govnih.gov
Peroxymercuriation and Subsequent Transformations
While not as common for the direct formation of the 2,3-dioxabicyclo[2.2.1]heptane core, peroxymercuriation reactions are a classic method for introducing a hydroperoxy group and a carbon-mercury bond across a double bond. Subsequent transformations can then be used to achieve cyclization. Although direct peroxymercuriation to form the bicyclic system is not extensively documented, related intramolecular cyclizations of hydroperoxides are a key strategy.
A more relevant approach in this context is the intramolecular cyclization of a suitably functionalized hydroperoxide. For instance, the synthesis of the target 7-bromo-substituted compound relies on the cyclization of a dibromocyclopentyl hydroperoxide, which can be viewed as a related transformation where the peroxide moiety attacks an electrophilic center or participates in a displacement reaction to close the bicyclic ring. rsc.orgrsc.org
Specific Synthesis of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo-
The synthesis of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane (referred to as 5-bromo-2,3-dioxabicyclo[2.2.1]heptane in some literature) has been achieved through stereospecific multistep reaction sequences. rsc.orgrsc.org These routes allow for the controlled installation of the bromine atom with a specific stereochemistry relative to the peroxide bridge.
Multistep Reaction Sequences from Precursor Molecules
A key precursor for the synthesis of both endo- and exo-5-bromo-2,3-dioxabicyclo[2.2.1]heptane is cyclopent-3-enyl hydroperoxide. rsc.orgrsc.org This intermediate is prepared from cyclopentadiene via hydroboration followed by autoxidation. rsc.orgrsc.org
The subsequent steps involve the bromination of this hydroperoxide, which yields trans-3,cis-4-dibromocyclopentyl hydroperoxide. rsc.orgrsc.org The final ring closure to form the bicyclic endoperoxide is then achieved using a silver salt. rsc.orgrsc.org
A general synthetic sequence is outlined below:
Preparation of Cyclopent-3-enyl hydroperoxide : Cyclopentadiene undergoes hydroboration and subsequent oxidation to introduce the hydroperoxy group. rsc.orgrsc.org
Bromination : The hydroperoxide is treated with bromine to give a dibromocyclopentyl hydroperoxide. rsc.orgrsc.org
Silver-Induced Cyclization : The dibromo hydroperoxide is reacted with a silver salt, such as silver oxide or silver trifluoroacetate, to induce an intramolecular cyclization, forming the 2,3-dioxabicyclo[2.2.1]heptane ring and installing the bromine at the 7-position. rsc.orgrsc.org
Another approach involves the trans-hydroperoxybromination of cyclopent-3-enyl bromide, followed by ring closure with silver oxide to yield the exo-bromide. rsc.orgrsc.org
Stereospecific and Stereoselective Synthetic Pathways
The stereochemical outcome of the final cyclization step is highly dependent on the choice of the silver salt, allowing for the stereospecific synthesis of either the endo or exo isomer of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane. rsc.orgrsc.org
Synthesis of endo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane : Treatment of trans-3,cis-4-dibromocyclopentyl hydroperoxide with silver oxide results in the formation of the endo-bromo isomer in a 42% yield. This reaction is proposed to proceed via an SN2 mechanism. rsc.orgrsc.org
Synthesis of exo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane : In contrast, reacting the same dibromo hydroperoxide with silver trifluoroacetate yields the exo-bromo isomer (6% yield), along with another product. This pathway is suggested to involve a bromonium ion intermediate. rsc.orgrsc.org The exo-bromide can also be prepared from cyclopent-3-enyl bromide via trans-hydroperoxybromination and subsequent ring closure with silver oxide, affording an 11% yield. rsc.orgrsc.org
The configurations of the resulting isomeric peroxides have been confirmed through catalytic hydrogenation. rsc.orgrsc.org
| Starting Material | Reagents | Product(s) | Yield | Proposed Mechanism | Reference |
| trans-3,cis-4-Dibromocyclopentyl hydroperoxide | Silver Oxide | endo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane | 42% | SN2 | rsc.orgrsc.org |
| trans-3,cis-4-Dibromocyclopentyl hydroperoxide | Silver Trifluoroacetate | exo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane | 6% | Bromonium ion intermediate | rsc.orgrsc.org |
| Cyclopent-3-enyl bromide | 1. trans-hydroperoxybromination2. Silver Oxide | exo-5-Bromo-2,3-dioxabicyclo[2.2.1]heptane | 11% | - | rsc.orgrsc.org |
Optimization of Reaction Conditions and Yields
The primary route to cis-7-bromo-2,3-dioxabicyclo[2.2.1]heptane involves a multi-step sequence starting from cyclopentene. This process includes singlet oxygenation to form the corresponding cycloalk-2-enyl hydroperoxide, followed by bromination and subsequent silver salt-induced cyclization. The optimization of this sequence is critical for achieving viable yields of the target compound.
Synthesis of Structural Analogues and Derivatives of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-
The synthesis of structural analogues and derivatives of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- allows for a deeper understanding of the structure-activity relationships of this class of compounds. Research in this area focuses on modifying the halogen at the 7-position and introducing various substituents onto the bicyclic scaffold.
Halogenation Strategies at the 7-Position
While bromination is the most documented halogenation at the 7-position of the 2,3-dioxabicyclo[2.2.1]heptane core, the synthesis of other 7-halo derivatives can be envisioned through similar synthetic strategies. The key intermediate, the cycloalk-2-enyl hydroperoxide, can theoretically be subjected to other halogenating agents. For instance, the use of a chlorinating agent in place of bromine could potentially lead to the corresponding 7-chloro-2,3-dioxabicyclo[2.2.1]heptane. Similarly, iodination could be explored using suitable iodine-containing reagents. The reactivity and stability of these halogenated intermediates and final products would likely vary, necessitating adjustments to the reaction conditions.
Introduction of Diverse Substituents on the Bicyclic Scaffold
The introduction of substituents other than halogens onto the 2,3-dioxabicyclo[2.2.1]heptane scaffold presents a significant synthetic challenge due to the sensitive nature of the peroxide bridge. However, functionalization can be achieved by modifying the starting materials or the intermediates. For example, using substituted cyclopentadienes in the initial photooxygenation step would lead to a bicyclic peroxide with substituents at positions other than the 7-position.
Furthermore, the 7-bromo substituent itself can potentially serve as a handle for introducing other functional groups through nucleophilic substitution reactions. However, the strained nature of the bicyclic system and the presence of the peroxide linkage would heavily influence the feasibility and outcome of such reactions, making them a delicate endeavor requiring careful selection of reagents and reaction conditions to avoid decomposition of the bicyclic core.
2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- as a Synthetic Intermediate
The primary role of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- in organic synthesis is as a model compound for studying the chemistry of more complex biological endoperoxides. Its strained bicyclic structure and the presence of the peroxide bond make it a valuable tool for investigating reaction mechanisms, such as rearrangements and reactions with various nucleophiles and electrophiles.
While its direct application as a building block in the total synthesis of complex natural products is not widely reported, the knowledge gained from its reactivity studies is crucial for developing synthetic strategies for related molecules. The bromo substituent offers a potential site for further chemical transformations, although the inherent instability of the endoperoxide bridge limits the scope of applicable reactions. Any subsequent synthetic steps would need to be mild and highly selective to preserve the core structure.
Chemical Reactivity and Transformation Pathways
Reactivity of the Endoperoxide Bridge
The endoperoxide bridge is the most reactive site in the molecule, susceptible to cleavage through various mechanisms, including homolytic, heterolytic, and concerted pathways. These cleavage modes can be initiated by thermal, photochemical, or chemical means.
Homolytic Cleavage Mechanisms of the Peroxide Bond
Homolytic cleavage of the O-O bond is a characteristic reaction of peroxides, typically induced by heat or light. In the case of 2,3-dioxabicyclo[2.2.1]heptane and its derivatives, this process leads to the formation of a diradical intermediate. The strain within the bicyclic system influences the energetics of this bond scission.
Upon homolytic cleavage, the resulting 1,3-diradical can undergo several subsequent reactions. The specific fate of the diradical derived from 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- is not extensively documented, but by analogy to the parent compound, it can be expected to rearrange to form various carbonyl compounds. The electron-withdrawing nature of the bromine substituent at the 7-position likely influences the stability and subsequent reaction pathways of the diradical intermediate.
Table 1: Plausible Products from Homolytic Cleavage of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-
| Intermediate | Potential Rearrangement Products | Notes |
|---|---|---|
| 7-Bromo-2,3-dioxabicyclo[2.2.1]heptane-1,4-diradical | Bromo-substituted 1,3-cyclopentanedicarboxaldehyde | Analogous to the formation of 1,3-cyclopentanedicarboxaldehyde from the parent compound. |
| Other rearranged carbonyl compounds | The bromine substituent may direct alternative rearrangement pathways. |
Heterolytic and Concerted Cleavage Pathways
Heterolytic cleavage of the peroxide bond is less common but can be induced by polar reagents or catalysts. This pathway would involve the formation of ionic intermediates. Concerted cleavage pathways, where bond breaking and bond making occur simultaneously, are also a possibility, particularly in reactions leading to stable products. For instance, the reduction of the endoperoxide bridge often proceeds through pathways that avoid discrete radical or ionic intermediates.
While specific studies on the 7-bromo derivative are scarce, the electronic effect of the bromine atom would likely disfavor the formation of a positive charge on the adjacent bridgehead carbon, thus influencing the propensity for certain heterolytic cleavage mechanisms.
Amine-Catalyzed Fragmentation and Ring-Opening Reactions
Amines are known to catalyze the fragmentation and ring-opening of 2,3-dioxabicyclo[2.2.1]heptane. This reaction typically proceeds via a nucleophilic attack of the amine on one of the oxygen atoms of the peroxide bridge, followed by a cascade of bond cleavages and rearrangements. For the parent compound, this fragmentation can lead to the formation of 1,3-cyclopentanedicarboxaldehyde.
The presence of the 7-bromo substituent is expected to influence the rate and potentially the outcome of this reaction. The electron-withdrawing inductive effect of bromine would make the peroxide oxygens more electrophilic, potentially accelerating the initial nucleophilic attack by the amine. However, steric hindrance from the bromine atom might also play a role.
Thermal and Photochemical Cycloreversion Processes for Singlet Oxygen Generation
A characteristic reaction of many endoperoxides is their ability to undergo thermal or photochemical cycloreversion to release molecular oxygen. This process is of significant interest as a method for the controlled generation of singlet oxygen (¹O₂), a highly reactive form of oxygen with applications in photodynamic therapy and organic synthesis.
The general reaction for the parent compound is the retro-[4+2] cycloaddition to yield cyclopentadiene (B3395910) and singlet oxygen. It is plausible that 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- also undergoes a similar cycloreversion. The temperature required for thermal cycloreversion and the quantum yield of the photochemical process would be influenced by the 7-bromo substituent. Electronic effects of the substituent can alter the stability of the endoperoxide and the transition state for cycloreversion.
Reactivity Pertaining to the Bromine Substituent
The bromine atom at the 7-position is a bridgehead halide, and its reactivity is significantly constrained by the rigid bicyclic structure of the molecule.
Nucleophilic Displacement Reactions at the 7-Position
Nucleophilic displacement of the bromine atom at the 7-position of the 2,3-dioxabicyclo[2.2.1]heptane system is expected to be extremely slow or not occur at all under standard nucleophilic substitution conditions. This pronounced lack of reactivity is a general feature of bridgehead halides in strained bicyclic systems like the bicyclo[2.2.1]heptane framework.
The inertness towards nucleophilic substitution can be attributed to two main factors:
Steric Hindrance for S(_N)2 Reactions: The backside attack required for an S(_N)2 mechanism is completely blocked by the cage-like structure of the bicyclic system. A nucleophile cannot approach the carbon atom from the side opposite to the leaving group.
Instability of the Bridgehead Carbocation for S(_N)1 Reactions: The formation of a carbocation at the bridgehead position, which is the rate-determining step in an S(_N)1 reaction, is highly unfavorable. Carbocations prefer a trigonal planar geometry to maximize stability through hyperconjugation. The rigid bicyclo[2.2.1]heptane framework prevents the bridgehead carbon from adopting this planar geometry, leading to a highly strained and unstable carbocation.
Studies on the solvolysis of 1-bromobicyclo[2.2.1]heptane, a closely related compound, have demonstrated its extreme unreactivity compared to acyclic tertiary halides, confirming the instability of the bridgehead carbocation. rsc.org Therefore, it is highly probable that 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- is also resistant to nucleophilic displacement at the 7-position.
Table 2: Predicted Reactivity of the 7-Bromo Substituent towards Nucleophilic Displacement
| Reaction Type | Predicted Reactivity | Reasoning |
|---|---|---|
| S(_N)2 | Extremely unreactive | Steric hindrance prevents backside attack of the nucleophile. |
| S(_N)1 | Extremely unreactive | High strain and instability of the resulting bridgehead carbocation. |
Radical Reactions Involving the C-Br Bond
Once formed, the 7-bicyclo[2.2.1]heptyl radical can participate in a range of subsequent reactions, including hydrogen atom abstraction, addition to unsaturated systems, or reaction with other radical species. The presence of the peroxide bridge adds another layer of complexity, as intramolecular reactions between the radical center and the O-O bond can occur. The generation of radicals from such precursors is a cornerstone of many synthetic transformations. nih.gov
In the presence of radical initiators, such as organic peroxides, and a hydrogen source like hydrogen bromide, a radical chain mechanism can be established. libretexts.orgmasterorganicchemistry.com The initiation step involves the homolytic cleavage of the initiator to generate radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical. libretexts.org This bromine radical can then react with the bicyclic framework, potentially leading to further transformations.
Influence of Bromine on Adjacent Carbons and Peroxide Stability
The bromine atom at the 7-position exerts significant stereoelectronic effects on the bicyclo[2.2.1]heptane skeleton and the peroxide bridge. These effects arise from the spatial relationships and interactions between the orbitals of the bromine atom and those of the rest of the molecule. oup.com
The electronegativity and polarizability of the bromine atom can influence the electron density distribution within the molecule. This can affect the stability of the peroxide bond, which is inherently weak and prone to cleavage. The stability of peroxides is a subject of considerable interest, with some studies suggesting that stereoelectronic interactions can lead to anomalous stability in certain polyperoxide systems. While direct studies on the influence of a 7-bromo substituent on the stability of the 2,3-dioxabicyclo[2.2.1]heptane system are limited, it is plausible that through-bond and through-space interactions involving the bromine atom could modulate the peroxide bond's reactivity.
Furthermore, the bromine substituent can influence the reactivity of the adjacent bridgehead carbons (C1 and C4). The rigid nature of the bicyclo[2.2.1]heptane framework means that substituents at the 7-position can have significant steric and electronic consequences for reactions occurring at other sites in the molecule.
Intramolecular Rearrangements and Skeletal Transformations
The strained bicyclic framework of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane makes it a candidate for various intramolecular rearrangements, which can lead to the formation of new and complex molecular architectures.
Bicyclic endoperoxides are known to undergo rearrangements under both acidic and basic conditions. adelaide.edu.au Base-catalyzed rearrangements of bicyclic endoperoxides that possess hydrogen atoms alpha to the peroxide linkage can proceed via a Kornblum-DeLaMare-type mechanism to yield 4-hydroxyenones. adelaide.edu.au This transformation involves the initial deprotonation of an alpha-hydrogen, followed by cleavage of the peroxide bond in an elimination-like fashion.
Acid-catalyzed rearrangements of related bicyclic systems, such as epoxides, often involve protonation of an oxygen atom followed by nucleophilic attack or skeletal rearrangement. ucl.ac.uk While specific studies on the acid-catalyzed rearrangement of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane are not detailed in the available literature, it is conceivable that protonation of one of the peroxide oxygens could initiate a cascade of bond-breaking and bond-forming events, potentially leading to ring-opened or rearranged products. The presence of the bromine atom could influence the course of these rearrangements through its electronic effects or by acting as a leaving group under certain conditions.
The compact and rigid structure of the bicyclo[2.2.1]heptane system can facilitate transannular interactions, where non-adjacent atoms or groups within the ring system interact. These interactions can be a driving force for the formation of new ring systems. For instance, studies on the bromination of 7-substituted norbornenes have shown evidence of transannular neighboring group participation, leading to the formation of tricyclic products. rsc.org
In the case of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, the bromine atom or the peroxide bridge could potentially participate in transannular cyclizations, especially if a reactive intermediate such as a carbocation is formed elsewhere in the molecule. Such rearrangements could lead to the synthesis of novel and structurally complex polycyclic compounds. The formation of bicyclo[2.2.1]heptane derivatives through Lewis acid-catalyzed transannular double cyclization has been reported in other systems, highlighting the potential for such transformations. rsc.org
Electron Transfer Processes and Radical-Anion Chemistry
Electron transfer to 7-bromo-2,3-dioxabicyclo[2.2.1]heptane can initiate a cascade of reactions, leading to the cleavage of either the peroxide bond or the C-Br bond.
The addition of an electron to a molecule containing a weak bond can lead to its fragmentation in a process known as dissociative electron transfer (DET). In the case of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, both the O-O and C-Br bonds are susceptible to cleavage upon electron attachment.
Studies on related bicyclic endoperoxides have shown that they can undergo concerted dissociative electron transfer, where the O-O bond is cleaved simultaneously with the electron transfer event. researchgate.net This process results in the formation of a distonic radical anion, an intermediate where the radical and anionic centers are separated. The fate of this intermediate depends on the reaction conditions and the molecular structure.
Alternatively, dissociative electron attachment to the C-Br bond can occur. This process is well-documented for various bromoalkanes and can lead to the formation of a bromide anion and a carbon-centered radical. nih.gov The relative probabilities of O-O versus C-Br bond cleavage upon electron attachment would depend on the electron affinities of the respective bonds and the stability of the resulting fragments. The study of dissociative electron attachment to molecules like bromoform (B151600) (CHBr3) provides insights into the fragmentation pathways of brominated organic compounds. researchgate.net
Formation and Reactivity of Distonic Radical Anion Intermediates
The formation of distonic radical anion intermediates is a characteristic feature of the reduction of bicyclic endoperoxides. While direct studies on 7-bromo-2,3-dioxabicyclo[2.2.1]heptane are not extensively documented, the behavior of analogous compounds, such as 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, provides significant insight into the expected reactivity.
Upon one-electron reduction, the peroxide bond (O-O) cleaves, leading to the formation of a distonic radical anion. In this intermediate, the radical and anionic centers are separated within the same molecule. For the parent 2,3-dioxabicyclo[2.2.1]heptane system, the initial electron transfer is concerted with the O-O bond scission. This process results in an intermediate where one oxygen atom bears the negative charge (alkoxide) and the carbon framework contains a radical, often delocalized.
In the case of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, the initial reduction would analogously produce a distonic radical anion. The presence of the bromine atom at the 7-position, however, introduces the possibility of competing reaction pathways for this intermediate. The high strain of the bicyclo[2.2.1]heptane skeleton significantly influences the stability and subsequent reactions of this species.
The reactivity of the distonic radical anion is multifaceted. It can undergo further reduction, abstract a hydrogen atom from the solvent or a supporting electrolyte, or undergo intramolecular rearrangements. For instance, in related systems, the distonic radical anion can be further reduced to a dianion at the electrode surface. rsc.org Alternatively, it can participate in a β-scission fragmentation, a process observed in the radical-anion of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane. rsc.org The rate of this fragmentation is a critical factor in determining the final product distribution.
The 7-bromo substituent is expected to influence the reactivity profile of the distonic radical anion. The electron-withdrawing nature of the bromine atom could affect the stability of the nearby radical or anionic centers. Furthermore, the carbon-bromine bond itself can be a site of further reaction, such as reductive cleavage, although this would likely occur at more negative potentials than the initial peroxide reduction.
Electrochemical Reduction Studies
Electrochemical studies of bicyclic endoperoxides have been instrumental in elucidating their reduction mechanisms and the properties of the resulting intermediates. The electrochemical reduction of compounds analogous to 7-bromo-2,3-dioxabicyclo[2.2.1]heptane typically proceeds via a dissociative electron transfer (ET) mechanism. researchgate.netresearchgate.net
In this process, the transfer of an electron from the electrode to the molecule and the cleavage of the O-O bond occur in a single, concerted step. This is often characterized by a sharp, irreversible peak in cyclic voltammetry. The peak potential for this reduction is influenced by the structure of the endoperoxide, including the substituents on the bicyclic frame. For example, the heterogeneous electron transfer reduction of 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene occurs at a peak potential of -1.4 V (at 0.2 V s⁻¹ in N,N-dimethylformamide). researchgate.net
For 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, a similar concerted dissociative electron transfer is anticipated. The presence of the electronegative bromine atom at the 7-position would likely shift the reduction potential to less negative values compared to the unsubstituted parent compound, making it easier to reduce.
However, the fate of the intermediate distonic radical anion is dependent on the electrode potential and the presence of proton sources. At more negative potentials, a catalytic radical-anion chain mechanism can be initiated, leading to a variety of products. rsc.org The specifics of such pathways for the 7-bromo derivative have yet to be reported.
Below is a table summarizing the expected electrochemical behavior based on analogous compounds.
| Compound | Reduction Mechanism | Key Intermediate | Primary Product (after workup) | Reference |
| 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane | Concerted Dissociative Electron Transfer | Distonic Radical Anion | 1,3-diphenyl-cyclopentane-cis-1,3-diol | rsc.org |
| 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene | Concerted Dissociative Electron Transfer | Distonic Radical Anion | 1,4-diphenyl-cyclopent-2-ene-cis-1,3-diol | researchgate.net |
| 7-bromo-2,3-dioxabicyclo[2.2.1]heptane | Predicted: Concerted Dissociative Electron Transfer | Predicted: Distonic Radical Anion | Predicted: 7-bromo-cyclopentane-cis-1,3-diol | N/A |
Advanced Structural Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane. Analysis of one-dimensional and two-dimensional spectra provides unambiguous assignment of proton and carbon signals and establishes the compound's specific stereochemistry.
The ¹H NMR spectrum provides key information about the chemical environment and connectivity of protons. For 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, the signals for the bridgehead protons (H1, H4), methylene (B1212753) protons (H5, H6), and the methine proton at the bromine-bearing carbon (H7) are diagnostic.
The stereochemical configuration of the bromine atom relative to the peroxide bridge was decisively established through ¹H NMR. In the parent compound, 2,3-dioxabicyclo[2.2.1]heptane, the proton at C7 that is cis (or syn) to the peroxide bridge is distinguished by a long-range 'W-plan' coupling. However, in the synthesized 7-bromo derivative, the remaining C7 proton appears as a singlet. This lack of coupling indicates that this proton must be trans (anti) to the peroxide bridge, which consequently establishes the bromine substituent in the cis (syn) position.
Table 1: Predicted and Reported ¹H NMR Data for syn-7-bromo-2,3-dioxabicyclo[2.2.1]heptane
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Observations |
| H1, H4 | ~4.7 - 4.9 | Multiplet | Bridgehead protons adjacent to the peroxide bridge. |
| H5exo, H6exo | ~2.0 - 2.3 | Multiplet | Diastereotopic methylene protons. |
| H5endo, H6endo | ~1.4 - 1.7 | Multiplet | Shielded relative to exo protons. |
| H7 | ~4.5 | Singlet | The singlet nature confirms its anti position relative to the peroxide bridge. |
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Due to the symmetry of the syn-isomer, four distinct signals are expected: one for the two equivalent bridgehead carbons (C1, C4), one for the two equivalent methylene carbons (C5, C6), one for the bromine-substituted methine carbon (C7), and one for the carbon atoms of the peroxide bridge, though these are not explicitly detailed in the available literature. The chemical shift of C7 is particularly informative; its resonance is found in the range of δ 55-62 ppm, influenced by the α-effect of the attached bromine atom.
Table 2: Predicted and Reported ¹³C NMR Data for syn-7-bromo-2,3-dioxabicyclo[2.2.1]heptane
| Carbon | Predicted Chemical Shift (δ, ppm) | Key Observations |
| C1, C4 | ~80 - 85 | Bridgehead carbons deshielded by the adjacent oxygen atoms. |
| C5, C6 | ~25 - 30 | Methylene bridge carbons. |
| C7 | 55 - 62 | Methine carbon deshielded by the α-effect of bromine. |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While specific 2D NMR studies for this exact compound are not detailed in the surveyed literature, their application is standard for structural confirmation of complex bicyclic systems. beilstein-journals.org
COSY (Correlation Spectroscopy): This experiment would verify proton-proton (¹H-¹H) coupling networks. It would show correlations between the bridgehead protons (H1/H4) and the adjacent methylene protons (H5/H6), as well as geminal couplings between the exo and endo protons at C5 and C6.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, enabling unambiguous assignment of carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing powerful evidence for stereochemistry. For the syn-7-bromo isomer, a NOE would be expected between the C7 proton and the endo protons on C5 and C6. Conversely, the syn-bromine atom would be spatially close to the bridgehead protons and the peroxide bridge.
The stereochemistry of substituted bicyclo[2.2.1]heptane systems is often determined by analyzing specific NMR parameters, namely long-range couplings and γ-gauche effects. beilstein-journals.org
Long-range proton-proton couplings, typically over four bonds (⁴JHH), are significant when the interacting protons are arranged in a "W" or "zigzag" geometry. beilstein-journals.org The absence of such a coupling for the H7 proton in 7-bromo-2,3-dioxabicyclo[2.2.1]heptane was the key evidence used to assign its anti-stereochemistry relative to the peroxide bridge, as this arrangement does not fulfill the W-plan requirement for coupling to H5 or H6 protons.
The γ-gauche effect is observed in ¹³C NMR spectroscopy, where a substituent causes a shielding (upfield shift) of a carbon atom that is three bonds away and in a gauche orientation. In the case of the syn-7-bromo isomer, the bromine atom is in a gauche position relative to the C5 and C6 carbons. This interaction would be expected to shield C5 and C6, causing their signals to appear at a higher field (lower ppm value) compared to a hypothetical anti-bromo isomer. This principle is instrumental in assigning stereochemistry in rigid norbornane-type skeletons. beilstein-journals.org
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry confirms the molecular weight and elemental composition of the compound and provides insight into its structure through analysis of fragmentation patterns.
For 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, high-resolution mass spectrometry (HRMS) would confirm its molecular formula, C₅H₇BrO₂. The calculated monoisotopic mass is 179.012 Da. nist.gov A key feature in the mass spectrum is the isotopic signature of bromine. The molecular ion peak ([M]⁺˙) would appear as a pair of peaks of nearly equal intensity (a doublet), corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.
While detailed fragmentation studies are not published, logical fragmentation pathways for bicyclic endoperoxides would include:
Loss of a bromine radical: [M - Br]⁺
Loss of molecular oxygen: [M - O₂]⁺˙
Cleavage of the peroxide bond: This could initiate a cascade of further rearrangements and fragmentations.
Retro-Diels-Alder type cleavage: This might lead to the expulsion of a C₂H₂O₂ fragment or related neutral losses.
Table 3: Predicted Mass Spectrometry Data for 7-bromo-2,3-dioxabicyclo[2.2.1]heptane
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [C₅H₇BrO₂]⁺˙ | 178.96 | 180.96 | Molecular Ion (M⁺˙) |
| [C₅H₇O₂]⁺ | 99.04 | 99.04 | Loss of Br radical |
| [C₅H₇Br]⁺˙ | 145.97 | 147.97 | Loss of O₂ |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Stability Calculations
Investigations into the electronic structure of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane have been primarily accomplished through experimental photoelectron (PE) spectroscopy, which provides insight into the energies of its molecular orbitals.
While detailed contemporary ab initio or Density Functional Theory (DFT) studies on the precise molecular geometry of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane are not available in the surveyed literature, early computational methods were used to support experimental findings. The seminal 1984 study by Gleiter, Dobler, et al., which recorded the He(I) photoelectron spectra of this compound, likely utilized semi-empirical methods such as MINDO/3, which were common at the time for interpreting such spectra and understanding orbital interactions. smu.eduucl.ac.uk These methods would have provided a foundational understanding of the molecular geometry necessary to analyze the through-bond and through-space interactions influencing the electronic structure.
The key structural feature is the bicyclo[2.2.1]heptane framework, which imparts significant strain, and the peroxide bridge. The bromine atom at the C7 position introduces further electronic and steric effects. The analysis of the PE spectrum was used to assign ionization bands to specific molecular orbitals, particularly the lone pair orbitals of the oxygen and bromine atoms.
The experimentally determined ionization energies for 7-bromo-2,3-dioxabicyclo[2.2.1]heptane are listed in the table below.
| Ionization Energy (eV) | Method | Type |
| 9.0 | PE | Adiabatic |
| 9.3 | PE | Vertical |
| Data sourced from the NIST Chemistry WebBook, citing Gleiter, Dobler, et al., 1984. nist.gov |
Specific computational data on the bond dissociation energies (BDEs) for 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, particularly for the labile O-O peroxide linkage, could not be located in the available literature. General studies on bicyclic peroxides indicate that the O-O bond is of fundamental importance to their chemical reactivity, but specific values for this brominated derivative have not been published.
Conformational Analysis and Energy Landscapes
No dedicated studies on the conformational analysis, prediction of stable conformers, or the energy landscapes for 7-bromo-2,3-dioxabicyclo[2.2.1]heptane were identified.
Information regarding the stable conformations and the energy barriers for their interconversion for this molecule is not available in the surveyed scientific literature.
There are no published studies utilizing Gauge-Independent Atomic Orbital (GIAO) NMR calculations for the stereochemical prediction and validation of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane.
Reaction Mechanism Modeling and Transition State Analysis
No literature was found detailing the modeling of reaction mechanisms or the analysis of transition states involving 7-bromo-2,3-dioxabicyclo[2.2.1]heptane.
Elucidation of Rate-Determining Steps and Energy Profiles
Computational studies on bicyclic endoperoxides, a class to which 2,3-dioxabicyclo[2.2.1]heptane, 7-bromo- belongs, are crucial for mapping out the potential energy surfaces of their reactions. The notorious instability of these compounds is often attributed to the weak peroxide bond, which is further strained within the bicyclic framework. Theoretical calculations can elucidate the energy profiles of various reaction pathways, helping to identify transition states and intermediates, and thereby determine the rate-determining steps.
For instance, in the thermal decomposition of related 2,3-dioxabicyclo[2.2.1]heptane systems, computational models can be used to calculate the activation energy for the homolytic cleavage of the O-O bond. This is a critical step in understanding the compound's thermal lability. The presence of the 7-bromo substituent is expected to influence the energy profile. Theoretical calculations would involve geometry optimization of the reactant, transition states, and products to determine their relative energies.
A hypothetical energy profile for a reaction involving 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- could be computationally determined, as illustrated in the following table which showcases the kind of data generated in such studies.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo- | 0.0 |
| TS1 | Transition state for O-O bond cleavage | +35.2 |
| Intermediate 1 | Diradical species post O-O cleavage | +15.8 |
| TS2 | Transition state for subsequent rearrangement | +25.4 |
| Product | Rearranged product | -10.1 |
This table is a hypothetical representation of data that would be generated from computational studies on the reaction pathways of 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-.
Computational Insights into Radical and Ionic Pathways
The decomposition and reactivity of endoperoxides can often proceed through either radical or ionic pathways. Computational chemistry is instrumental in distinguishing between these mechanisms by calculating the energies of the respective intermediates and transition states. For 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-, the cleavage of the O-O bond would likely initiate a radical cascade. However, the presence of the bromine atom could also facilitate ionic pathways, for example, through the stabilization of a carbocation or participation as a leaving group.
Computational studies would explore these competing pathways. For a radical mechanism, the focus would be on the stability of the resulting diradical and subsequent intramolecular reactions. For an ionic pathway, calculations might investigate the possibility of heterolytic bond cleavage, potentially assisted by a solvent or other reagents. The calculated energy barriers for each pathway would indicate the more favorable route under specific conditions.
Studies on similar bicyclic systems have demonstrated that the reaction mechanism can be highly dependent on the substituents and the reaction environment. For example, theoretical analysis of the reaction of atomic bromine with cyclic ethers has shown that the reaction proceeds via an addition-elimination mechanism, highlighting the complexity of halogen involvement in such reactions.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
One of the most powerful applications of computational chemistry in structural elucidation is the prediction of spectroscopic data. For a novel or challenging structure like 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-, comparing theoretically predicted spectroscopic parameters with experimental data can provide definitive structural confirmation.
Computational methods, particularly DFT, are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts, often by referencing against a standard compound like tetramethylsilane (B1202638) (TMS) calculated at the same level of theory.
For 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-, a computational approach would likely involve a conformational search to identify the lowest energy conformer, followed by geometry optimization and NMR calculations. The predicted chemical shifts for different possible isomers could then be compared with the experimental spectrum to assign the correct structure. This approach has been successfully used to revise the structures of several complex natural products.
The following table provides a hypothetical comparison between experimental and computationally predicted ¹³C NMR chemical shifts for 2,3-Dioxabicyclo[2.2.1]heptane, 7-bromo-.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C1 | 78.2 | 78.9 | -0.7 |
| C2 | 32.5 | 33.1 | -0.6 |
| C3 | 32.5 | 33.1 | -0.6 |
| C4 | 78.2 | 78.9 | -0.7 |
| C5 | 25.8 | 26.5 | -0.7 |
| C6 | 25.8 | 26.5 | -0.7 |
| C7 | 55.1 | 55.9 | -0.8 |
This table is a hypothetical representation to illustrate the comparison between experimental and calculated NMR data.
Beyond NMR, computational methods can also predict other spectroscopic properties. For instance, photoelectron spectroscopy, which probes the electronic structure of molecules by measuring the energies of electrons ejected upon photoionization, can be complemented by theoretical calculations of molecular orbital energies. Such a combined approach provides deep insights into the electronic effects of the peroxide bridge and the bromo substituent on the bicyclic framework.
Analogues, Structure Reactivity Relationships, and Comparative Studies
Systematic Investigation of Substituent Effects on the 2,3-Dioxabicyclo[2.2.1]heptane Core
The thermal stability of the endoperoxide is a key property influenced by substitution. For instance, studies on derivatives substituted at the C7 position provide insight into these effects. The thermal decomposition of 7-isopropylidene-2,3-dioxabicyclo[2.2.1]heptane has been investigated, revealing a reaction pathway that involves the formation of allene (B1206475) oxide and cyclopropanone (B1606653) intermediates. scilit.com This contrasts with the parent, unsubstituted compound, whose thermal rearrangement proceeds through a polar transition state.
The 7-bromo substituent in 2,3-dioxabicyclo[2.2.1]heptane, 7-bromo- primarily exerts a strong inductive electron-withdrawing effect due to the high electronegativity of bromine. This electronic perturbation can influence the electron density around the peroxide bridge. While detailed kinetic studies on the thermal decomposition of the 7-bromo derivative are not extensively documented in comparative literature, the introduction of an electronegative atom on the one-carbon bridge is a critical modification. This substitution pattern is instrumental in modeling the complex structures of prostaglandin (B15479496) endoperoxides and understanding how remote substituents modulate the chemistry of the peroxide bond.
The comparison between an electron-withdrawing group like bromine and an unsaturated, bulkier group like isopropylidene at the same C7 position highlights the diverse ways substituents can direct the reactivity and decomposition of the bicyclic endoperoxide core.
| Substituent at C7 | Primary Electronic Effect | Observed Thermal Decomposition Intermediates/Pathways | Reference |
|---|---|---|---|
| -H (unsubstituted) | Neutral | Polar transition state | scilit.com |
| -Br | Inductive Electron-Withdrawing | Serves as a stable model for prostaglandin endoperoxides | |
| =C(CH₃)₂ (isopropylidene) | π-system | Allene oxide and cyclopropanone intermediates | scilit.com |
Comparison of Reactivity and Stability Across Bicyclic Endoperoxide Homologues
A series of (n+5)-bromo-dioxabicyclo[n.2.1]alkanes, which are homologues of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, have been synthesized to study the effect of ring size on the properties of the endoperoxide system. These compounds vary in the length of the larger carbon bridge (where n=2, 3, 4, and 5). This comparison helps to determine which structural features of the rigid [2.2.1] system are essential for the unique chemistry associated with prostaglandin endoperoxides.
The stability and reactivity of these bicyclic systems are intrinsically linked to the ring strain. The 2,3-dioxabicyclo[2.2.1]heptane system (n=2) is the most strained in the series, which is expected to influence the reactivity of the peroxide bond. As the size of the carbocyclic ring increases in the higher homologues ([3.2.1], [4.2.1], and [5.2.1]), the ring strain generally decreases. This variation in strain can affect the thermal stability of the molecules and the ease with which the O-O bond undergoes cleavage.
Photoelectron spectroscopy studies have provided quantitative data on the electronic structure of these homologues. The ionization energies (IE) associated with the peroxide lone pair orbitals offer insight into their electronic stability. A lower ionization energy can be correlated with greater reactivity.
| Compound Name | n-value | Ring System | Vertical Ionization Energy (eV) | Reference |
|---|---|---|---|---|
| 7-bromo-2,3-dioxabicyclo[2.2.1]heptane | 2 | [2.2.1] | 9.3 | nist.gov |
| 8-bromo-2,3-dioxabicyclo[3.2.1]octane | 3 | [3.2.1] | Not Reported | |
| 9-bromo-2,3-dioxabicyclo[4.2.1]nonane | 4 | [4.2.1] | Not Reported | |
| 10-bromo-2,3-dioxabicyclo[5.2.1]decane | 5 | [5.2.1] | Not Reported |
The synthesis of these bromo-substituted homologues proceeds via a sequence of singlet oxygenation of a cycloalkene, followed by bromination and a silver salt-induced dioxabicyclization. rsc.org The successful synthesis of this series allows for direct comparative studies of their chemical and physical properties, isolating the effect of the polymethylene bridge length on the endoperoxide functionality.
Influence of Bridgehead and Bridged-Methylene Substituents on Structural Properties
Substituents at the bridgehead positions (C1, C4) and on the bridged methylene (B1212753) carbons can significantly influence the structural and conformational properties of the 2,3-dioxabicyclo[2.2.1]heptane system.
In the case of 7-bromo-2,3-dioxabicyclo[2.2.1]heptane, the bromine atom is a substituent on the one-carbon, bridged-methylene group (C7). The stereochemical configuration of this substituent is crucial. Through analysis of its ¹H NMR spectrum, the configuration of the 7-bromo group was established as being cis to the peroxide bridge. This determination was based on the observation that the signal for the hydrogen atom at C7 (H7) appears as a singlet. This lack of significant coupling to the bridgehead protons (H1 and H4) indicates a dihedral angle of approximately 90°, which corresponds to the H7 atom being in the trans (or anti) position relative to the peroxide bridge, placing the bromine atom in the cis (or syn) position.
| Ring System | Proton Signal | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| [2.2.1] | CHBr | 4.25 (s) | |
| [3.2.1] | CHBr | 4.5 (s) |
Note: 's' denotes a singlet peak.
While specific studies on bridgehead-substituted 2,3-dioxabicyclo[2.2.1]heptanes are limited, research on analogous bicyclic systems shows that bridgehead substituents can profoundly impact reactivity. For example, in other bicyclic frameworks, bulky bridgehead groups can introduce steric hindrance that shields a reaction center or alters the molecule's conformational preferences. researchgate.net Electronically, bridgehead substituents can transmit inductive effects through the rigid sigma framework, potentially influencing the stability of the peroxide bridge even from a distance. The rigid nature of the bicyclo[2.2.1]heptane skeleton makes it an excellent system for studying such long-range electronic effects.
Mechanistic Insights into Molecular Interactions with Biological Systems
Chemical Principles of Peroxide-Mediated Oxidative Processes Relevant to Biological Contexts
The biological activity of many endoperoxide-containing compounds is intrinsically linked to the chemical reactivity of the peroxide bridge (-O-O-). This bond is relatively weak and susceptible to cleavage, leading to the formation of highly reactive oxygen-centered radicals. This process is a cornerstone of the oxidative stress induced by such molecules in biological environments.
The strained 2,3-dioxabicyclo[2.2.1]heptane framework imposes significant ring strain, which is thought to lower the activation energy for the homolytic cleavage of the peroxide bond. This inherent instability is a key driver of its potential biological activity. In the presence of biological reductants, such as transition metal ions like iron(II) found in heme proteins, a reductive activation of the endoperoxide can occur. This process involves the transfer of an electron to the peroxide bridge, leading to its cleavage and the generation of reactive oxygen species (ROS) and carbon-centered radicals. These radicals can then engage in a cascade of oxidative reactions, targeting a variety of biological macromolecules, including lipids, proteins, and nucleic acids.
The presence of the bromine atom at the 7-position is expected to influence the electronic properties of the molecule, potentially affecting the rate and mechanism of peroxide bond cleavage. The electron-withdrawing nature of bromine can impact the stability of radical intermediates formed during the oxidative processes.
Table 1: Key Reactive Species in Peroxide-Mediated Oxidative Processes
| Reactive Species | Formation Mechanism | Potential Biological Effects |
| Alkoxyl Radicals | Homolytic cleavage of the O-O bond | Hydrogen abstraction from biomolecules, initiation of lipid peroxidation |
| Carbon-Centered Radicals | Rearrangement following O-O bond cleavage | Covalent modification of proteins and DNA |
| Superoxide Radical Anion | One-electron reduction of molecular oxygen | Can lead to the formation of other ROS |
| Hydroxyl Radical | Fenton-type reactions involving iron and hydrogen peroxide | Highly reactive, non-specific oxidation of a wide range of biomolecules |
Molecular Recognition and Binding Properties Based on Structural Features
The rigid bicyclic structure of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- provides a well-defined three-dimensional scaffold that can facilitate specific interactions with biological targets. The shape and stereochemistry of the molecule are critical determinants of its molecular recognition by proteins and other biological macromolecules.
The bromine atom at the 7-position introduces a site for potential halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a biological molecule, such as a carbonyl oxygen or an aromatic ring. Halogen bonding can contribute significantly to the binding affinity and selectivity of a ligand for its target. Furthermore, the lipophilicity of the molecule is increased by the presence of the bromine atom, which can influence its ability to cross cell membranes and access intracellular targets.
The strained nature of the bicyclo[2.2.1]heptane core can also play a role in binding. The relief of this strain upon binding to a target protein could provide a thermodynamic driving force for the interaction. The specific orientation of the peroxide bridge and the bromine substituent relative to the bicyclic framework creates a distinct recognition motif that could be exploited for targeted interactions.
Strategies for Designing Novel Chemical Scaffolds Based on the 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- Motif for Interrogating Biological Pathways
The unique structural and reactive properties of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- make it an attractive starting point for the design of novel chemical probes to investigate biological pathways. Chemical probes are small molecules designed to selectively interact with a specific biological target, allowing for the study of its function in a cellular or in vivo context.
One strategy involves using the bicyclic endoperoxide as a "warhead" for activity-based protein profiling. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the scaffold, it may be possible to covalently label the biological targets of the reactive species generated upon peroxide activation. The bromine atom can serve as a handle for synthetic modification, allowing for the introduction of various functionalities, including linkers to reporter tags or moieties that enhance target specificity.
Furthermore, the rigid scaffold can be systematically modified to explore the structure-activity relationship (SAR) for a particular biological effect. By synthesizing analogs with different substituents at the 7-position or on the carbon framework, it is possible to map the structural requirements for interaction with a biological target. Computational modeling and docking studies can be employed to guide the design of these analogs and predict their binding modes.
Table 2: Potential Design Strategies for Chemical Probes
| Strategy | Description | Potential Application |
| Activity-Based Probes | Incorporation of a reporter tag to covalently label targets upon activation of the peroxide. | Identifying the protein targets of oxidative stress induced by the compound. |
| Photoaffinity Probes | Introduction of a photolabile group to allow for light-induced covalent cross-linking to binding partners. | Mapping the binding site of the compound on its target protein. |
| Click Chemistry Handles | Functionalization with an azide (B81097) or alkyne group to enable facile conjugation to other molecules via click chemistry. | Modular synthesis of a library of probes with diverse functionalities. |
| Targeted Delivery | Attachment of a ligand that specifically recognizes a particular cell type or protein. | Enhancing the selectivity of the probe for its intended biological target. |
In vitro Studies on Chemical Transformations in Biomimetic Environments
To understand the potential biological fate and reactivity of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo-, it is crucial to study its chemical transformations in environments that mimic biological systems. Such in vitro studies can provide valuable insights into its mechanism of action and potential metabolic pathways.
In biomimetic systems containing iron(II) salts, such as ferrous chloride or heme models, the compound is expected to undergo reductive cleavage of the peroxide bond. The products of this reaction would likely include rearranged carbon skeletons and oxygenated derivatives, reflecting the reactivity of the initially formed radical intermediates. Analysis of these products can help to elucidate the degradation pathways of the endoperoxide.
Studies in the presence of biologically relevant nucleophiles, such as glutathione (B108866) (GSH), a key intracellular antioxidant, could reveal the potential for direct reaction with the bicyclic system or with the reactive species it generates. The formation of glutathione conjugates would suggest a potential detoxification pathway for the compound.
The stability of 2,3-Dioxabicyclo(2.2.1)heptane, 7-bromo- can also be assessed under various pH conditions and in the presence of liver microsomes, which contain a variety of metabolic enzymes. These studies would provide information on its hydrolytic and metabolic stability, which are important parameters for any potential therapeutic or research application. While specific experimental data for the 7-bromo derivative is limited in the public domain, the known reactivity of the parent 2,3-dioxabicyclo[2.2.1]heptane suggests that it would serve as a reactive species in such environments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
